Cas no 1366913-41-8 (4-3-(dimethylamino)phenylpyrrolidin-2-one)

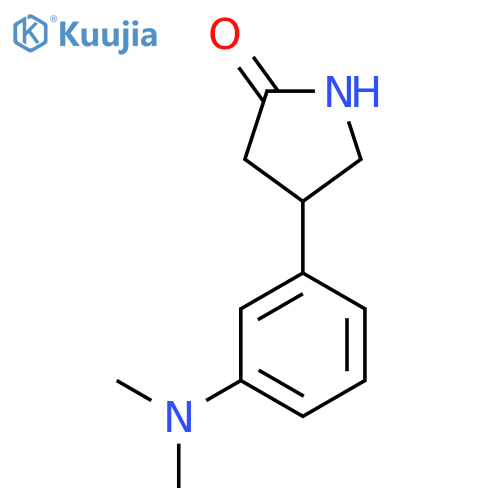

1366913-41-8 structure

商品名:4-3-(dimethylamino)phenylpyrrolidin-2-one

4-3-(dimethylamino)phenylpyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-3-(dimethylamino)phenylpyrrolidin-2-one

- 4-[3-(dimethylamino)phenyl]pyrrolidin-2-one

- 1366913-41-8

- EN300-1828631

-

- インチ: 1S/C12H16N2O/c1-14(2)11-5-3-4-9(6-11)10-7-12(15)13-8-10/h3-6,10H,7-8H2,1-2H3,(H,13,15)

- InChIKey: VGGKJMIRJFUJFX-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(C2C=CC=C(C=2)N(C)C)CN1

計算された属性

- せいみつぶんしりょう: 204.126263138g/mol

- どういたいしつりょう: 204.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 240

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

4-3-(dimethylamino)phenylpyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1828631-2.5g |

4-[3-(dimethylamino)phenyl]pyrrolidin-2-one |

1366913-41-8 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1828631-5g |

4-[3-(dimethylamino)phenyl]pyrrolidin-2-one |

1366913-41-8 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1828631-10g |

4-[3-(dimethylamino)phenyl]pyrrolidin-2-one |

1366913-41-8 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1828631-0.1g |

4-[3-(dimethylamino)phenyl]pyrrolidin-2-one |

1366913-41-8 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1828631-1.0g |

4-[3-(dimethylamino)phenyl]pyrrolidin-2-one |

1366913-41-8 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1828631-0.5g |

4-[3-(dimethylamino)phenyl]pyrrolidin-2-one |

1366913-41-8 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1828631-5.0g |

4-[3-(dimethylamino)phenyl]pyrrolidin-2-one |

1366913-41-8 | 5g |

$2858.0 | 2023-06-01 | ||

| Enamine | EN300-1828631-10.0g |

4-[3-(dimethylamino)phenyl]pyrrolidin-2-one |

1366913-41-8 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1828631-1g |

4-[3-(dimethylamino)phenyl]pyrrolidin-2-one |

1366913-41-8 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1828631-0.05g |

4-[3-(dimethylamino)phenyl]pyrrolidin-2-one |

1366913-41-8 | 0.05g |

$827.0 | 2023-09-19 |

4-3-(dimethylamino)phenylpyrrolidin-2-one 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

1366913-41-8 (4-3-(dimethylamino)phenylpyrrolidin-2-one) 関連製品

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 55290-64-7(Dimethipin)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量